delta Sleep-inducing peptide, N-tyr-
Description
Historical Context of Peptide Isolation and Initial Characterization
The story of DSIP began in the 1970s when a Swiss research group led by Schoenenberger and Monnier isolated a substance from the cerebral venous blood of rabbits that were in an induced state of sleep. particlepeptides.com This substance, a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu, was named delta sleep-inducing peptide due to its ability to induce slow-wave sleep (delta sleep) in recipient rabbits. particlepeptides.comnih.gov The initial characterization of DSIP revealed it to be an amphiphilic peptide with a molecular weight of approximately 849 daltons. biosyn.com
Early research focused on synthesizing the peptide to verify its biological activity. nih.gov Classical methods of peptide synthesis were employed, and the resulting synthetic DSIP was found to intensify delta and sigma waves on the electroencephalogram (EEG) of rabbits, confirming the effects observed with the naturally isolated peptide. nih.gov These initial studies established the foundation for further investigation into the peptide's physiological roles.
Evolution of Research Paradigms and Multifunctional Role Recognition
While initially named for its sleep-inducing properties, subsequent research has revealed that DSIP is a multifaceted molecule with a wide range of biological activities beyond sleep regulation. biosyn.compeptidesciences.com Investigations have demonstrated its involvement in stress modulation, pain perception, and the regulation of various hormonal systems. particlepeptides.combiosyn.com For instance, DSIP has been shown to lower basal corticotropin (B344483) levels and stimulate the release of luteinizing hormone (LH). particlepeptides.com
This recognition of DSIP's pleiotropic effects led to the synthesis and study of various analogs to explore structure-activity relationships and enhance specific properties. The development of N-Tyr-DSIP, where a tyrosine residue is added to the N-terminus of the DSIP sequence, represents a key step in this evolution. This modification was often made to facilitate radioiodination for tracer studies, allowing researchers to track the peptide's distribution and metabolism.
Research on N-Tyr-DSIP and other analogs has been crucial in elucidating the broader physiological significance of the DSIP family of peptides. For example, studies with iodinated N-Tyr-DSIP have provided evidence that the peptide can cross the blood-brain barrier, a critical property for a centrally acting neuropeptide. nih.gov Furthermore, investigations into the biostability of N-Tyr-DSIP have shown that it exhibits different degradation and aggregation patterns in blood plasma compared to the parent DSIP molecule. nih.gov These findings highlight the importance of studying such analogs to understand the full therapeutic and physiological potential of these peptides.
Detailed Research Findings on N-Tyr-DSIP
The addition of a tyrosine residue to the N-terminus of DSIP has enabled specific investigations into its behavior and effects.
One area of focus has been the ability of N-Tyr-DSIP to cross biological barriers. A study using radioactively labeled N-Tyr-DSIP ([¹²⁵I]N-Tyr-DSIP) demonstrated its passage across the blood-brain barrier in rats and the blood-cerebrospinal fluid barrier in dogs. nih.gov Interestingly, this transport was found to be non-competitive, as co-injection with unlabeled DSIP or its analogs did not inhibit the passage of the radioactive tracer. nih.gov This suggests a transport mechanism that is not easily saturated.
The stability of N-Tyr-DSIP in biological fluids has also been a subject of investigation. When incubated in human or rat blood, N-Tyr-DSIP and a phosphorylated analog showed slower degradation compared to the unmodified DSIP. nih.gov This increased stability may contribute to a longer duration of action and potentially more consistent effects in vivo. nih.gov
Furthermore, research in neonatal rats has shown that N-Tyr-DSIP can be absorbed from the gastrointestinal tract into the systemic circulation. nih.gov This finding is significant as it suggests the potential for oral administration, which is a less invasive alternative to injections.
The table below summarizes key findings from studies on N-Tyr-DSIP.
| Research Area | Key Finding | Animal Model | Citation |
| Blood-Brain Barrier Permeability | N-Tyr-DSIP crosses the blood-brain barrier via a non-competitive mechanism. | Rats, Dogs | nih.gov |
| Biostability | N-Tyr-DSIP exhibits slower degradation in blood plasma compared to DSIP. | Humans, Rats | nih.gov |
| Gastrointestinal Absorption | N-Tyr-DSIP can be absorbed from the gastrointestinal tract into the bloodstream. | Neonatal Rats | nih.gov |
| Sleep Effects of a Variant | [D-Tyr1]DSIP, a stereoisomer, was found to increase non-REM sleep in rats. | Rats | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
65908-45-4 |
|---|---|
Molecular Formula |
C44H57N11O17 |
Molecular Weight |
1012 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C44H57N11O17/c1-21(50-42(69)30(14-24-16-46-28-6-4-3-5-26(24)28)54-40(67)27(45)13-23-7-9-25(57)10-8-23)38(65)48-17-33(58)47-18-34(59)53-31(15-37(63)64)43(70)51-22(2)39(66)55-32(20-56)41(68)49-19-35(60)52-29(44(71)72)11-12-36(61)62/h3-10,16,21-22,27,29-32,46,56-57H,11-15,17-20,45H2,1-2H3,(H,47,58)(H,48,65)(H,49,68)(H,50,69)(H,51,70)(H,52,60)(H,53,59)(H,54,67)(H,55,66)(H,61,62)(H,63,64)(H,71,72)/t21-,22-,27-,29-,30-,31-,32-/m0/s1 |
InChI Key |
FIACQFGFKGJQKN-WYVOQXBESA-N |
SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)N |
Other CAS No. |
65908-45-4 |
sequence |
YWAGGDASGE |
Synonyms |
delta sleep-inducing peptide, N-Tyr- delta sleep-inducing peptide, N-tyrosine- ID-2 N-Tyr-delta sleep-inducing peptide N-Tyr-DSIP |
Origin of Product |
United States |
Molecular and Biochemical Aspects of Dsip and N Tyr Dsip
Primary Structure and Peptide Sequence Analysis
Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide, meaning it is composed of nine amino acids. nih.gov Its discovery and initial characterization identified a specific sequence: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgnih.gov This primary structure is considered unique and does not show significant homology with other known peptide families. science.govnih.gov
The N-Tyr-DSIP is a synthetic analogue of DSIP. nih.gov It is structurally identical to DSIP with the exception of an additional tyrosine (Tyr) residue attached to the N-terminus of the chain. nih.govusbio.net This modification results in a decapeptide with an altered molecular weight and biochemical properties. nih.govnih.gov
The addition of the tyrosine residue in N-Tyr-DSIP is primarily for research purposes, often to facilitate radioiodination (e.g., with ¹²⁵I) for use in tracer studies to track the peptide's distribution and metabolism without fundamentally altering its core sequence. nih.govnih.govnih.gov
| Peptide | Amino Acid Sequence | One-Letter Code | Molecular Weight (Da) |
|---|---|---|---|
| Delta Sleep-Inducing Peptide (DSIP) | Tryptophyl-Alanyl-Glycyl-Glycyl-Aspartyl-Alanyl-Seryl-Glycyl-Glutamic acid | WAGGDASGE | ~849 |
| N-Tyr-DSIP | Tyrosyl-Tryptophyl-Alanyl-Glycyl-Glycyl-Aspartyl-Alanyl-Seryl-Glycyl-Glutamic acid | YWAGGDASGE | ~1012 |
Endogenous Synthesis and Precursor Investigations
The natural origin and synthesis of DSIP are subjects of ongoing scientific inquiry and debate, as a definitive gene or biosynthetic pathway has yet to be identified. nih.govresearchgate.net
Search for Gene and Biosynthetic Pathways
A significant challenge in the study of DSIP is that the gene encoding this peptide has not been discovered. wikipedia.orgparticlepeptides.com This absence has led some researchers to question the natural occurrence and endogenous production of DSIP as a distinct, genetically encoded molecule. nih.govparticlepeptides.com
Despite the lack of a known gene, research has demonstrated the biosynthesis of DSIP-like material. Studies using primary cell cultures from mouse anterior pituitaries have shown that cells can synthesize and process substances that are immunologically similar to DSIP. nih.gov These investigations identified large precursor molecules (50-60 kDa) that are processed into smaller intermediates and ultimately into a small glycopeptide of less than 3 kDa. nih.gov However, this resulting peptide, while similar, was not identical to the originally characterized rabbit DSIP. nih.gov This suggests that DSIP-like immunoreactivity observed in tissues might originate from larger protein precursors that are post-translationally modified. particlepeptides.combiosyn.com DSIP-like material has been located in both free and bound forms in various regions, including the hypothalamus, limbic system, and pituitary gland. particlepeptides.com
Hypothetical Origins and Evolution
Several hypotheses have been proposed to explain the origin of DSIP. One theory posits a potential bacterial origin. A BLAST (Basic Local Alignment Search Tool) search revealed that the amino acid sequence of DSIP aligns with a hypothetical protein from the bacterium Amycolatopsis coloradensis. wikipedia.org
Another prominent hypothesis suggests that the biological activities and immunoreactivity attributed to DSIP may actually be due to one or more "DSIP-like peptides" rather than the specific nonapeptide itself. science.govnih.gov This idea is supported by findings that certain synthetic analogues of DSIP exhibit more potent biological effects than the native sequence. wikipedia.orgnih.govresearchgate.net Furthermore, the DSIP sequence is contained within larger human proteins, such as the glucocorticoid-induced leucine (B10760876) zipper (GILZ) protein and the Jumonji domain-containing protein 1B (JMJD1B). particlepeptides.combiosyn.com This raises the possibility that DSIP, or peptides similar to it, could be generated through the proteolytic cleavage of these larger parent proteins.
Biostability and Metabolic Pathways
The stability and metabolic fate of DSIP and its analogues are critical to understanding their physiological relevance. Research indicates significant differences in biostability between the native peptide and its N-tyrosinated form.
In Vitro Enzymatic Degradation and Half-Life Analysis
In vitro studies have demonstrated that DSIP has a low molecular stability. particlepeptides.com When incubated in blood from either humans or rats, DSIP is subject to degradation. nih.gov Its half-life is estimated to be only about 15 minutes, primarily due to the activity of a specific aminopeptidase-like enzyme that cleaves the peptide. particlepeptides.com
In contrast, the analogue N-Tyr-DSIP exhibits greater stability. Studies involving the radioiodinated form, ¹²⁵I-N-Tyr-DSIP, revealed a significantly slower rate of degradation when compared to the parent DSIP molecule. nih.gov This increased biostability is a key distinction of this particular analogue. nih.gov
| Peptide | In Vitro Half-Life | Primary Degradation Enzyme Type | Relative Stability |
|---|---|---|---|
| DSIP | ~15 minutes | Aminopeptidase-like | Low |
| N-Tyr-DSIP | Longer than DSIP | Less susceptible to aminopeptidase | Higher |
In Vivo Peptide Complex Formation and Carrier Interactions
To counteract its rapid enzymatic degradation in vivo, it has been proposed that DSIP may form complexes with carrier proteins in the body. particlepeptides.com This binding would theoretically protect the peptide from enzymatic attack and extend its circulation time. particlepeptides.com
Direct evidence for this phenomenon comes from studies with N-Tyr-DSIP. Unlike the parent DSIP, the incubation of ¹²⁵I-N-Tyr-DSIP in blood resulted in the formation of peptide complexes. nih.gov This complex formation, combined with its inherently slower degradation rate, leads to a longer persistence of the intact analogue within the bloodstream. nih.gov The binding or aggregation responsible for this complex formation appears to be non-specific in nature. nih.gov While these interactions occur, studies also indicate that N-Tyr-DSIP is capable of crossing the blood-brain barrier through a non-competitive mechanism. nih.gov
Degradation of N-Tyr-DSIP and Phosphorylated Analogs
The metabolic stability of delta sleep-inducing peptide (DSIP) and its analogs is a critical factor influencing their biological activity and persistence in vivo. Research into the degradation of N-Tyr-DSIP, an analog with a tyrosine residue added to the N-terminus, and its phosphorylated counterpart, reveals significant differences compared to the parent DSIP molecule. These modifications are primarily aimed at enhancing the peptide's resistance to enzymatic breakdown.
Studies investigating the biostability of DSIP and its analogs, specifically N-Tyr-DSIP and a phosphorylated version (N-Tyr-P-DSIP), in blood have demonstrated that the analogs exhibit slower degradation rates. nih.gov When incubated in human or rat blood, DSIP is rapidly broken down, with the primary cleavage product being the N-terminal amino acid, tryptophan. nih.govnih.gov This degradation is time and temperature-dependent and varies between species. nih.gov The enzymatic process responsible for this breakdown is largely attributed to aminopeptidases. nih.gov
In contrast, the N-terminally extended and phosphorylated analogs show a greater degree of stability. Incubation of ¹²⁵I-N-Tyr-DSIP and ¹²⁵I-N-Tyr-P-DSIP in blood resulted in a slower rate of degradation. nih.gov This suggests that the addition of a tyrosine residue at the N-terminus, and further phosphorylation, provides a protective effect against the aminopeptidases that readily cleave DSIP. The slower degradation of these analogs is believed to contribute to their longer persistence in the bloodstream. nih.gov
Another key finding from these studies is the tendency of N-Tyr-DSIP and N-Tyr-P-DSIP to form complexes in the blood. nih.gov Unlike DSIP, which is primarily cleared through degradation, these analogs were observed to form complexes, a process that was not displaced by an excess of unlabeled material, suggesting non-specific binding or aggregation. nih.gov This complex formation, in conjunction with their reduced susceptibility to enzymatic attack, may further explain the prolonged presence of the intact analogs in circulation. nih.gov
The stability of N-Tyr-DSIP is also supported by in vivo studies. Following administration, intact ¹²⁵I-N-Tyr-DSIP has been identified in brain samples, indicating that it can cross the blood-brain barrier without being completely degraded. nih.gov The presence of the intact analog in the central nervous system underscores its enhanced stability compared to the native peptide. nih.gov
The following tables summarize the comparative degradation and characteristics of DSIP, N-Tyr-DSIP, and N-Tyr-P-DSIP based on available research findings.
Table 1: Comparative Degradation in Blood
| Compound | Relative Degradation Rate | Primary Degradation Product (of DSIP) |
| DSIP | Rapid | Tryptophan |
| ¹²⁵I-N-Tyr-DSIP | Slower than DSIP nih.gov | Not specified |
| ¹²⁵I-N-Tyr-P-DSIP | Slower than DSIP nih.gov | Not specified |
Data derived from Graf, M. V., et al. (1987). nih.gov
Table 2: Observed Phenomena in Blood/Plasma
| Compound | Degradation | Complex Formation |
| DSIP | Yes (rapid) nih.gov | Not reported |
| ¹²⁵I-N-Tyr-DSIP | Yes (slower) nih.gov | Yes nih.gov |
| ¹²⁵I-N-Tyr-P-DSIP | Yes (slower) nih.gov | Yes nih.gov |
Data derived from Graf, M. V., et al. (1987). nih.gov
Receptor Interactions and Intracellular Signaling Mechanisms
Direct and Indirect Receptor Modulations
The biological effects of delta sleep-inducing peptide are mediated through its interaction with various receptor systems in the central nervous system and peripheral tissues. Its action is complex, involving both direct modulation of certain receptors and indirect influence on others.
N-Methyl-D-aspartate (NMDA) Receptor Interactions
Evidence suggests that some of the neurological effects of DSIP may be mediated through the N-Methyl-D-aspartate (NMDA) receptor system. wikipedia.orgnih.gov Studies on neurons in the sensorimotor cortex, dorsal hippocampus, ventral anterior thalamic nucleus, and lateral hypothalamus indicate that DSIP's influence on neuronal activity in these regions could be linked to NMDA receptors. nih.gov
Research has shown that DSIP can inhibit the potentiation of NMDA-activated currents in cortical and hippocampal neurons. mdpi.comlktlabs.com This interaction points to a neuromodulatory role, where the peptide may protect against excessive excitatory stimulation. In rat models, administration of DSIP demonstrated a neuroprotective effect against NMDA-induced convulsive activity. nih.gov As detailed in the table below, the effective dose of NMDA required to induce convulsions was significantly increased after DSIP treatment, highlighting its antagonistic or modulatory effect on NMDA receptor agonists. nih.gov
| Parameter | NMDA Alone (ED100) | NMDA after DSIP Administration (ED100) | Fold Increase |
| Clonic Convulsions | 0.53 µ g/animal | Not specified, but overall increase was 2.3-fold | 2.3 |
| Tonic Extension of Forelimbs | 5.02 µ g/animal | Not specified, but overall increase was 4.46-fold | 4.46 |
| This table summarizes the neuroprotective effects of DSIP against NMDA-induced convulsions in rats, based on data from Shandra et al. (1998). nih.gov |
Alpha-1 Adrenergic Receptor Activation and Modulation
DSIP has been shown to modulate the activity of the alpha-1 adrenergic receptor. wikipedia.orgnih.gov While the peptide alone may not consistently stimulate N-acetyltransferase (NAT) activity, it significantly enhances the NAT activity induced by the adrenergic agonist norepinephrine (B1679862) in vitro. nih.govmedchemexpress.eu This potentiation effect was observed with DSIP concentrations in the range of 20 to 300 nM. nih.govmedchemexpress.eu
| Condition | N-acetyltransferase (NAT) Activity |
| Norepinephrine (10⁻⁶ M) | Baseline Induction |
| Norepinephrine + DSIP (20-300 nM) | Significantly Enhanced |
| Norepinephrine + DSIP + Prazosin | Enhancement Eliminated |
| Norepinephrine + Propranolol | Induction Reduced |
| Norepinephrine + Propranolol + DSIP | Induction still increased by DSIP |
| This table illustrates the modulatory effect of DSIP on norepinephrine-induced NAT activity via the alpha-1 adrenergic receptor, based on findings from Graf & Schoenenberger (1987). nih.govmedchemexpress.eu |
Putative Delta-Opioid Receptor Binding
The interaction of DSIP with the opioid system appears to be indirect. Studies investigating its binding affinity have found that DSIP does not directly bind to any subtype of opioid receptors. nih.gov However, it can still produce antinociceptive effects by modulating the endogenous opioid system. nih.gov
Research using superfused slices of the rat lower brainstem demonstrated that DSIP, at concentrations from 1 pM to 1 nM, significantly stimulated the release of immunoreactive Met-enkephalin. nih.gov This release was found to be calcium-dependent. nih.gov Therefore, while DSIP does not directly engage delta-opioid receptors, it acts on them indirectly by triggering the release of an endogenous opioid peptide, Met-enkephalin. nih.gov
Intracellular Cascade Involvement
Beyond receptor interactions at the cell surface, DSIP influences key intracellular processes, notably those related to energy metabolism and cellular signaling pathways.
Mitochondrial Oxidative Phosphorylation Efficiency Enhancement
DSIP has been demonstrated to enhance the efficiency of mitochondrial energy production. wikipedia.orgnih.gov In vitro studies using isolated rat brain mitochondria showed that the peptide significantly affected the process of oxidative phosphorylation. nih.gov
Specifically, DSIP increased the rate of state 3 respiration (V3), which is the maximal rate of ADP-stimulated oxygen consumption, without altering the rate of uncoupled respiration. nih.gov This led to an enhancement of the respiratory control ratio (RCR), a key indicator of mitochondrial health and the coupling efficiency between respiration and ATP synthesis. nih.gov Furthermore, the rate of ADP phosphorylation was also increased. nih.gov In rat models subjected to hypoxia, pretreatment with DSIP was able to completely prevent the hypoxia-induced reduction in mitochondrial respiratory activity. nih.gov These findings suggest that DSIP's ability to improve the efficiency of oxidative phosphorylation may contribute to its observed stress-protective and antioxidant actions. wikipedia.orgnih.gov
| Mitochondrial Parameter | Effect of DSIP |
| Phosphorylated Respiration Rate (V3) | Significantly Increased |
| Uncoupled Respiration Rate | Unchanged |
| Respiratory Control Ratio (RCR) | Enhanced |
| Rate of ADP Phosphorylation | Enhanced |
| This table summarizes the effects of DSIP on key parameters of mitochondrial oxidative phosphorylation in isolated rat brain mitochondria, based on data from Khvatova et al. (2003). nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway Influence
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, survival, and apoptosis. wikipedia.org Preliminary evidence suggests that DSIP may influence cellular functions through this pathway. wikipedia.org It has been proposed that DSIP's effects on human lens epithelial cell function could be mediated via the MAPK pathway. wikipedia.org Further research is needed to fully elucidate the specific mechanisms and extent of DSIP's influence on this complex signaling cascade.
Neurotransmitter System Interactions of Delta Sleep-Inducing Peptide, N-tyr-
The analogue of Delta Sleep-Inducing Peptide, N-tyr- (Tyr-DSIP), along with its parent compound DSIP, exerts its physiological effects through complex interactions with various neurotransmitter systems. These interactions are fundamental to its neuromodulatory, stress-protective, and potential sleep-influencing properties. The peptide's influence extends to the GABAergic, cholinergic, and serotonergic systems, modulating their activity through various mechanisms.
GABAergic System Activation
Delta Sleep-Inducing Peptide (DSIP) and its analogues have been shown to significantly interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Research indicates that DSIP potentiates GABA-activated currents in neurons located in several key brain regions, including the cortex, hippocampus, and cerebellum. wikipedia.orgpeptidesciences.comnih.govmdpi.com This potentiation is a dose-dependent effect. peptidesciences.com
The mechanism appears to involve the modulation of GABA-A receptors. nih.gov This interaction is thought to be similar to the action of benzodiazepines, though DSIP may not carry the same risk of tolerance or dependence. nih.gov By enhancing the inhibitory effects of GABA, DSIP can reduce neuronal excitability. This action is consistent with the observed anticonvulsant and antiepileptic properties of the peptide. wikipedia.org Studies have demonstrated that DSIP can decrease the incidence, severity, and duration of seizures induced by certain chemical agents. wikipedia.org In addition to potentiating GABA currents, DSIP has also been found to inhibit the potentiation of NMDA currents, further contributing to its neuromodulatory and protective effects against excitotoxicity. wikipedia.orgnih.gov
Table 1: Summary of Research Findings on Tyr-DSIP/DSIP and GABAergic System Interaction
| Brain Region(s) Studied | Observed Effect | Implication/Associated Activity | Source(s) |
|---|---|---|---|
| Hippocampus, Cerebellum | Potentiation of GABA-activated currents. | Neuromodulation, Anticonvulsant | peptidesciences.comnih.gov |
| Cortex, Hippocampus | Blockade of NMDA-activated potentiation. | Neuroprotection | peptidesciences.comnih.gov |
| General | Potentiates GABA currents, inhibits NMDA current potentiation. | Anticonvulsant/Antiepileptic activity | wikipedia.org |
| General | Appears to affect GABA-A receptors. | Inhibitory pathway modulation | nih.gov |
Cholinergic System Modulation
Based on the reviewed scientific literature, the direct modulatory effects of delta sleep-inducing peptide, N-tyr- or its parent peptide DSIP on the cholinergic system, such as influencing acetylcholine (B1216132) release or binding to its receptors in the central nervous system, are not well-documented. While DSIP is known to interact with multiple neurotransmitter systems, specific research detailing its mechanisms of action within the cholinergic pathways is limited. One study noted that injections of cholinergic drugs into the third ventricle of the rat brain could induce water, sodium chloride, and food intake, providing a reference for methods to study central neurotransmitter actions, but did not test DSIP's effect on the cholinergic system itself. nih.gov
Serotonergic Pathway Considerations
Research investigating the influence of DSIP on brain neurotransmitters revealed that the peptide induces notable changes in the levels of serotonin (B10506) (5-HT), particularly during the daytime. nih.gov Furthermore, studies on the pineal gland, a key organ in sleep-wake cycle regulation, have found that DSIP stimulates the synthesis and release of serotonin, as well as melatonin (B1676174) and 5-methoxytryptophol. This stimulatory effect on indolamine secretion was found to be independent of the beta-adrenergic or opioidergic pathways, suggesting a unique mechanism of action for DSIP within the pineal gland. The peptide's ability to interact with serotonin and melatonin pathways is considered a component of its effect on circadian rhythms.
Table 2: Summary of Research Findings on Tyr-DSIP/DSIP and Serotonergic Pathway Interactions
| System/Region Studied | Observed Effect | Implication/Associated Activity | Source(s) |
|---|---|---|---|
| Serotonergic and Adrenergic Systems | Normalizes Monoamine Oxidase (MAO) activities. | Regulation of neurotransmitter metabolism | nih.govmdpi.com |
| Brain | Induces changes in the level of serotonin (5-HT). | Modulation of central serotonergic tone | nih.gov |
| Rat Pineal Gland | Stimulates synthesis and release of serotonin, melatonin, and 5-methoxytryptophol. | Influence on circadian rhythm and sleep regulation | |
| General | Interacts with serotonin and melatonin. | Effect on circadian rhythms |
Neurobiological and Physiological Modulatory Effects
Sleep-Wake Cycle Regulation and Electrophysiological Correlates
The primary interest in DSIP and its derivatives stems from their potential to influence sleep. This regulation is observed through distinct changes in electrophysiological recordings of brain activity, particularly affecting the stages of the sleep-wake cycle.
One of the most reported effects of DSIP is its ability to induce and enhance slow-wave sleep (SWS), also known as delta sleep. treeoflifemedical.netmdpi.com When administered, the peptide promotes an increase in delta wave (0.5-4 Hz) and spindle activity in electroencephalogram (EEG) recordings. wikipedia.orgparticlepeptides.com Early studies involving the intraventricular infusion of synthetic DSIP in rabbits demonstrated a highly specific and significant enhancement of EEG delta and spindle patterns. nih.gov In these experiments, the mean increase of EEG delta activity reached 35% in both the neocortex and limbic cortex compared to control groups. nih.gov
Subsequent research has corroborated these findings, showing that peripheral injection of DSIP can significantly increase delta wave electrical activity in the brains of rats. nih.gov This effect is not only statistically significant but also suggests that the peptide can cross the blood-brain barrier to exert its influence. nih.gov The promotion of SWS is considered crucial for physical recovery and growth. sportstechnologylabs.com While some studies have reported no statistically significant effect on sleep compared to saline controls, stronger effects have been noted for certain synthesized analogues of DSIP. wikipedia.orgparticlepeptides.com
Table 1: Research Findings on DSIP's Effect on SWS and Spindle Activity
| Species | Administration Route | Key Finding | Source |
|---|---|---|---|
| Rabbits | Intraventricular | Induced spindle and delta EEG activity. | wikipedia.org |
| Rabbits | Intraventricular | Mean increase of EEG delta activity reached 35% in the neocortex and limbic cortex. | nih.gov |
| Rats | Intraperitoneal (i.p.) | Significantly increased EEG output in the delta range compared with controls. | nih.gov |
| Rats | Not Specified | Analogue [NMeAla2]DSIP reliably increased the proportion of slow-wave sleep by 10–15%. | particlepeptides.com |
The influence of DSIP on rapid eye movement (REM) sleep is more complex, with some conflicting reports in the scientific literature. wikipedia.org Several studies suggest that DSIP administration leads to a suppression or decrease in REM sleep. wikipedia.orgsportstechnologylabs.com This effect appears to be species-dependent, with one review noting that the effect on REM sleep was more pronounced in cats compared to other mammals like rabbits, rats, and mice, where the induction of delta-sleep was the primary observation. nih.gov
In contrast, other sources claim that DSIP enhances REM sleep, a stage associated with information processing and memory storage. treeoflifemedical.net Further complicating the picture, a study on the diurnal rhythm of endogenous DSIP in humans found that plasma levels of the peptide were substantially lower during REM sleep compared to when subjects were awake. nih.gov This finding suggests that natural elevations of circulating DSIP may be associated with the suppression of REM sleep. nih.gov
DSIP appears to have an influence on the body's internal clock, or circadian rhythm. nih.gov Studies in humans have identified a distinct diurnal rhythm for plasma DSIP-like immunoreactivity (DSIP-LI). nih.gov Levels of the peptide were found to peak in the afternoon, around 1500 h, and reach their minimum late at night, around 0100 h. nih.gov This rhythm was found to be negatively correlated with both SWS and REM sleep but showed a strong positive correlation with the circadian rhythm of body temperature. nih.govpsu.edu
This suggests that the peptide's role in sleep may be indirect and coupled to other circadian processes. nih.govpsu.edu The systemic effects of DSIP on the circadian rhythm have been compared to those of melatonin (B1676174), as both compounds orchestrate a wide array of biological processes beyond just sleep. optimalcircadianhealth.com Maximum levels of DSIP, along with cortisol and certain lipids, are reportedly reached at late afternoon or dusk, contrasting with melatonin which peaks during the night. taylorandfrancis.com
Central Nervous System Homeostasis and Protection
Beyond its role in sleep, DSIP exhibits broader modulatory functions, contributing to the stability and protection of the central nervous system, particularly under conditions of stress.
DSIP has demonstrated significant stress-protective and antioxidant properties. wikipedia.orgmdpi.com The peptide is implicated in mitigating pathological metabolic disturbances caused by stress. nih.gov Research suggests that DSIP can reduce the overproduction of free radicals in the central nervous system induced by stress, thereby preventing neuronal death. mdpi.com This is supported by findings that DSIP enhances the efficiency of oxidative phosphorylation in rat brain mitochondria, a key process in cellular energy production that is sensitive to stress conditions. wikipedia.orgnih.gov
Specifically, DSIP was found to increase the rate of phosphorylated respiration while enhancing the respiratory control ratio, indicating more efficient mitochondrial function. nih.gov In rats subjected to hypoxic (low oxygen) stress, which impairs mitochondrial activity, pretreatment with DSIP completely inhibited the stress-induced reduction of mitochondrial respiratory function. nih.gov Furthermore, DSIP has been shown to partially restrict stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) in the rat brain under hypoxic conditions. nih.gov Other studies indicate that exogenous DSIP can increase the level of the glutathione (B108866) antioxidant system in rat tissues. science.gov
Table 2: Neuroprotective Mechanisms of DSIP Under Stress Conditions
| Experimental Model | Stressor | Observed Protective Effect | Source |
|---|---|---|---|
| Isolated rat brain mitochondria | In vitro analysis | Enhanced efficiency of oxidative phosphorylation; increased respiratory control ratio. | nih.gov |
| Rats | Hypoxia | Completely inhibited hypoxia-induced reduction of mitochondrial respiratory activity. | nih.gov |
| Rats | Hypoxia | Partially restricted stress-induced changes in MAO-A activity and serotonin (B10506) levels. | nih.gov |
| Rats (various ages) | Physiological aging | Increased expression of antioxidant enzyme genes (SOD 1, Gpx1) in the brain. | science.gov |
| Rats | General Stress | Reduces stress-induced overproduction of free radicals in the CNS. | mdpi.com |
DSIP exerts its effects by interacting with various brain regions and neurotransmitter systems. The peptide has been found in both free and bound forms in areas such as the hypothalamus, the limbic system, and the pituitary gland. wikipedia.orgbiotechpeptides.com Its mechanism of action involves influencing the release of neurotransmitters like GABA, which helps to calm neuronal excitability. optimalcircadianhealth.com
Studies have shown that DSIP can modulate the activity of key neuronal receptors. It potentiates GABA currents and inhibits the potentiation of NMDA currents in vivo. lktlabs.com The effects of DSIP on GABA and glutamate (B1630785) receptors have been observed in neurons of the cortex, hippocampus, and cerebellum in rats. lktlabs.com Furthermore, research suggests that DSIP-induced activation of neurons in the sensorimotor cortex, dorsal hippocampus, ventral thalamic nuclei, and lateral hypothalamus could be explained by its action on the NMDA receptors within these structures. mdpi.com This broad interaction with critical brain regions and receptor systems underscores the peptide's role as a widespread neuromodulator. nih.govlktlabs.com
Recovery of Motor Function in Models of Neurological Injury
Specifically, motor coordination and balance were assessed using a rotarod test at various intervals post-injury. The DSIP-treated group demonstrated a significantly improved ability to remain on the rotating rod, with motor coordination recovering by the seventh day of testing. nih.gov This suggests that the peptide may aid in rescuing neurons within the motor cortex and associated subcortical structures. nih.gov The neuroprotective properties of DSIP have been noted in other studies, which suggest it may reduce the overproduction of stress-induced free radicals and improve the brain's blood supply in ischemic conditions. nih.govcopewithcytokines.de The mechanisms for motor function recovery may also be linked to the peptide's influence on glutamate and GABA receptors in various brain regions, including the cortex, hippocampus, and cerebellum. nih.govyourhealthmagazine.net
| Days Post-MCAO | Latency to Fall (seconds) - Vehicle Group (Mean) | Latency to Fall (seconds) - DSIP Group (Mean) |
|---|---|---|
| 1 | ~20 | ~25 |
| 3 | ~22 | ~35 |
| 7 | ~25 | ~50 |
| 14 | ~28 | ~55 |
| 21 | ~30 | ~60* |
Systemic Physiological Functions
Cardiovascular Parameters (Heart Rate, Blood Pressure)
The influence of DSIP on cardiovascular parameters such as heart rate and blood pressure has been explored, yielding somewhat complex results depending on the experimental context. Some research indicates that DSIP can contribute to the normalization of blood pressure and myocardial contractions. nih.gov A study in rats demonstrated that administration of DSIP resulted in a decrease in both blood pressure and heart rate in control animals. peptidesciences.com
Conversely, a human study investigating DSIP as a potential adjunct to isoflurane (B1672236) anaesthesia reported paradoxical effects. In this clinical setting, DSIP administration led to a significant increase in heart rate and a decrease in heart rate variability (HRV), suggesting a reduction in parasympathetic tone. nih.gov This outcome was contrary to the hypothesis that the peptide would deepen the anaesthetic state. nih.gov These divergent findings highlight that the cardiovascular effects of DSIP may be highly dependent on the physiological state and species.
| Study Model | Effect on Heart Rate | Effect on Blood Pressure | Source |
|---|---|---|---|
| Rats (Control) | Decrease | Decrease | peptidesciences.com |
| Humans (During Isoflurane Anaesthesia) | Increase | Not specified | nih.gov |
| General Statement | Normalization of myocardial contractions | Normalization | nih.gov |
Thermoregulation
DSIP exhibits a modulatory role in thermoregulation, with its effects appearing to be contingent on both dose and the ambient temperature. nih.govphoenixpeptide.com In one study using rats, a low dose of peripherally administered DSIP induced hypothermia when the animals were kept in a cold environment (4°C). phoenixpeptide.com However, at a standard ambient temperature (22°C), the same doses of DSIP caused hyperthermia. phoenixpeptide.com This suggests that the peptide's effects on body temperature are not absolute but are instead influenced by external thermal conditions. phoenixpeptide.com Further research suggests that the thermoregulatory action of DSIP may be mediated primarily through a 5-HT1A (serotonin) receptor mechanism. peptidesciences.com
Pain Threshold and Analgesic Properties
DSIP has demonstrated analgesic, or pain-reducing, properties in several animal studies. nih.gov Centrally administered DSIP in mice and rats produced a significant, dose-dependent antinociceptive effect in both the tail-pinch and hot-plate tests, which measure response to painful stimuli. biosynth.com
However, there is conflicting evidence regarding the underlying mechanism of this analgesia. One study in rats found that the increase in pain threshold induced by DSIP was insensitive to naloxone (B1662785), an opioid receptor antagonist. This finding would suggest that DSIP's analgesic effect is not mediated by the opioid system. In direct contrast, another study reported that the antinociceptive effect of DSIP was blocked by pretreatment with naloxone and that the peptide had no effect in morphine-tolerant mice. biosynth.com These results strongly suggest that the analgesic effect is, in fact, mediated via opioid receptors, either directly or indirectly at the supraspinal level. biosynth.com
| Finding | Implication | Source |
|---|---|---|
| Analgesia is insensitive to naloxone pretreatment. | Effect is likely independent of the opioid receptor system. | |
| Analgesia is blocked by naloxone pretreatment. | Effect is likely mediated via the opioid receptor system. | biosynth.com |
Immunomodulatory Properties
Beyond its neurological and physiological effects, DSIP has been shown to possess immunomodulatory capabilities. Research suggests it can enhance the immune system by stimulating the production of certain immune cells, such as T-cells and natural killer cells. It has also been noted for its anti-inflammatory and antioxidant effects, which may help protect against cellular damage from oxidative stress. nih.gov
Lymphokine System Interactions
The immunomodulatory effects of DSIP extend to direct interactions with the lymphokine system. A preliminary study examining the short-term effects of DSIP on lymphokine function in rats revealed significant and rapid changes. phoenixpeptide.com
| Lymphokine/Parameter | Effect Observed (after 10 and 30 min) | Source |
|---|---|---|
| Interleukin-1 (IL-1) | Initial decrease (10 min), followed by an increase (30 min) | phoenixpeptide.com |
| Interleukin-2 (IL-2) Level | Significant decrease | phoenixpeptide.com |
| Interleukin-2 (IL-2) Receptors | Significant decrease | phoenixpeptide.com |
| Interleukin-3 (IL-3) Level | Significant decrease | phoenixpeptide.com |
| Colony-Stimulating Factors (CSF) | Significant decrease | phoenixpeptide.com |
| Cell Proliferation | Significant decrease | phoenixpeptide.com |
Endocrine System Regulation and Metabolic Involvement
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
Delta sleep-inducing peptide (DSIP) and its analogues are recognized for their ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a critical system for managing stress. pnas.org The peptide exhibits a pronounced stress-protective effect, helping to decrease metabolic and functional disorders that arise from various stressors. transformyou.com
DSIP has been shown to influence the secretion of corticotropin (B344483), also known as adrenocorticotropic hormone (ACTH). Research indicates that DSIP can lower basal corticotropin levels and block its release. particlepeptides.comnih.govmdpi.com This inhibitory action is a key component of its HPA axis modulation. In studies involving dissociated mouse anterior pituitary cells, synthetic DSIP was found to inhibit the release of immunoreactive-ACTH (IR-ACTH). lifexmd.com
Furthermore, the interaction between DSIP and corticotropin-releasing hormone (CRH), the hypothalamic peptide that stimulates ACTH secretion, is complex. In healthy human subjects, the administration of human CRH (hCRH) led to a slight but sustained increase in plasma DSIP concentrations. innerbody.com Conversely, in studies with mouse anterior pituitary cells, CRH was found to inhibit the secretion of immunoreactive DSIP (IR-DSIP). lifexmd.com These findings suggest a reciprocal regulatory relationship between DSIP and the primary drivers of the HPA axis, positioning DSIP as a modulator of the stress response. lifexmd.cominnerbody.com
Gonadotropic Axis Influence on Luteinizing Hormone Release
DSIP demonstrates a stimulatory effect on the gonadotropic axis, specifically concerning the release of luteinizing hormone (LH). particlepeptides.comtransformyou.comnih.govnih.gov This effect is not exerted directly on the pituitary gland but rather at a hypothalamic level. nih.govmuscleandbrawn.com
In-vitro studies using median eminence fragments from male rats showed that DSIP significantly increased the release of Luteinizing Hormone-Releasing Hormone (LHRH). nih.gov This suggests that DSIP's influence on LH is mediated by its ability to stimulate the hypothalamic release of LHRH, which then acts on the pituitary to secrete LH. nih.gov Further research in ovariectomized, steroid-primed rats confirmed that intraventricular administration of DSIP promptly stimulated LH release, supporting the hypothesis that DSIP or similar peptides activate the neural circuitry in the hypothalamus responsible for this stimulation. muscleandbrawn.com
| Experimental Model | DSIP Concentration/Dose | Observed Effect on Gonadotropic Axis | Reference |
| Ovariectomized Sprague-Dawley Rats | 5 µg (intraventricular) | Significant elevation of LH levels within 30 min | nih.gov |
| Male Rat Median Eminence (in vitro) | 10⁻⁷ M | Significant increase in LHRH release | nih.gov |
| Ovariectomized, Estrogen/Progesterone-Primed Rats | 2 or 10 µg (intraventricular) | Prompt stimulation of LH release | muscleandbrawn.com |
Somatotropic Axis Interaction
The somatotropic axis, which governs growth and metabolism through growth hormone (GH), is another area of endocrine regulation influenced by DSIP. The peptide appears to interact with this axis at multiple levels, affecting the release of both stimulatory and inhibitory hormones.
Multiple sources indicate that DSIP stimulates the secretion of somatotrophin (growth hormone, GH) and somatoliberin (growth hormone-releasing hormone, GHRH). particlepeptides.comnih.govmdpi.com Research in rats has provided evidence that DSIP is a physiological stimulus for sleep-related GH release. pnas.orgnih.gov Sleep deprivation in rats led to a significant increase in both slow-wave sleep and plasma GH concentrations, an effect that was blocked by the administration of a DSIP-specific antiserum, suggesting that endogenous DSIP mediates this response. pnas.orgnih.gov
The proposed mechanisms for this stimulation include a potential reduction in the inhibitory influence of somatostatin (B550006) on the pituitary's somatotroph cells, and possibly a direct stimulation of GHRH release from the hypothalamus. pnas.org However, the effect of DSIP on GH secretion may be species- and context-dependent. A study in healthy women found that DSIP administration did not influence either spontaneous or arginine-induced GH secretion. nih.gov
| Study Subject | Condition | Key Finding | Reference |
| Male Rats | Sleep-deprived | Blockade of endogenous DSIP prevented the expected rise in GH. | pnas.orgnih.gov |
| Male Rats | Conscious, with third ventricular cannulae | DSIP stimulates GH release via hypothalamic and pituitary actions. | nih.gov |
| Healthy Women | Normal cycles | DSIP administration had no effect on GH levels. | nih.gov |
DSIP has been shown to inhibit the release of somatostatin, a key inhibitory hormone in the somatotropic axis. particlepeptides.com An in vitro study using rat hypothalamic median eminences demonstrated that DSIP inhibited somatostatin release in a dose-dependent manner. nih.gov This effect was blocked by the dopamine (B1211576) antagonist pimozide, indicating that DSIP's inhibitory action on somatostatin is mediated through a dopaminergic pathway. nih.gov
Somatostatin is known to be a negative regulator of muscle growth. By inhibiting somatostatin, DSIP could theoretically contribute to an environment that favors protein anabolism in skeletal muscles. muscleandbrawn.com However, while this indirect mechanism is plausible, there is currently a lack of direct scientific evidence from dedicated studies to conclusively link DSIP or its N-tyr- analogue to muscle hypertrophy. muscleandbrawn.comnih.gov
Broader Metabolic Regulation
Beyond its influence on specific endocrine axes, DSIP is involved in broader metabolic regulation, particularly in response to stress. It has been observed to have a stress-protective action, mitigating metabolic disturbances induced by stressors like hypoxia. transformyou.commdpi.commuscleandbrawn.com In studies on rats under hypoxic conditions, DSIP was found to partially restrict stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin (B10506) levels in the brain. mdpi.com Furthermore, DSIP has been shown to modulate the activity of N-acetyltransferase in the rat pineal gland, an enzyme critical for melatonin (B1676174) synthesis, suggesting an influence on circadian metabolic rhythms. nih.gov
Biodistribution and Transport Dynamics of Dsip and N Tyr Dsip
Blood-Brain Barrier (BBB) Permeability
The blood-brain barrier (BBB) represents a significant obstacle for most peptides, but N-Tyr-DSIP has been shown to cross it. The mechanisms and factors influencing this passage are key areas of investigation.
Studies involving radioactively labeled N-Tyr-DSIP have provided strong evidence that this peptide crosses the blood-brain barrier through a non-competitive mechanism. nih.gov In experiments with rats, the passage of radioactive [125I]N-Tyr-DSIP across the BBB was not inhibited by the simultaneous injection of non-radioactive DSIP or several of its analogs. nih.gov This lack of inhibition suggests that the transport system is not saturable, a hallmark of non-competitive transport. nih.govnih.gov Further analysis of brain samples confirmed that the radioactivity detected was from the intact peptide, ruling out the possibility that the transport was of a degraded fragment. nih.gov This transport method is consistent with processes like simple diffusion, where passage is dependent on the molecule's properties rather than binding to a specific, limited number of transport carriers. nih.gov
The permeability of the BBB to N-Tyr-DSIP is not static; it is modulated by environmental factors such as lighting and the body's internal diurnal rhythms. nih.gov Research in rats has shown that both brain and blood levels of DSIP-like immunoactivity exhibit significant diurnal changes. nih.gov The permeability of the BBB to [125I]N-Tyr-DSIP was found to increase in rats kept in constant light and even more so in those kept in constant darkness when compared to rats on a normal 12-hour light/dark cycle. nih.gov While the permeability varied in a regular pattern over a 24-hour period, the changes did not reach statistical significance in one study. nih.gov However, the levels of DSIP in the plasma were found to correlate with both the brain's immunoactive levels and the BBB's permeability to N-Tyr-DSIP, indicating a relationship between circulating peptide levels and its ability to enter the brain. nih.gov These findings highlight that physiological rhythms can influence the central nervous system's exposure to this peptide. nih.govmdpi.com
Table 1: Effect of Lighting Conditions on N-Tyr-DSIP Blood-Brain Barrier Permeability
| Lighting Condition | Effect on BBB Permeability to ¹²⁵I-N-Tyr-DSIP | Reference |
| Normal 12-hr Light/Dark Cycle | Baseline permeability with non-significant diurnal variation. | nih.gov |
| Constant Light | Increased permeability compared to the normal cycle group. | nih.gov |
| Constant Dark | Markedly increased permeability compared to the normal cycle group. | nih.gov |
Cerebrospinal Fluid (CSF) Entry and Distribution
In addition to crossing the BBB into the brain parenchyma, N-Tyr-DSIP also enters the cerebrospinal fluid (CSF). nih.gov Studies in dogs have demonstrated that radioiodinated N-Tyr-DSIP crosses the blood-CSF barrier. nih.gov Similar to its transport across the BBB, this process appears to be non-competitive. The presence of unlabeled N-Tyr-DSIP did not prevent the radioactive version from appearing in the CSF. nih.gov The CSF serves as a crucial fluid for transporting substances throughout the central nervous system, and the entry of N-Tyr-DSIP into this compartment suggests it can be distributed widely within the brain and spinal cord. nih.govfrontiersin.org
Advanced Research Methodologies and Experimental Models in Dsip and N Tyr Dsip Studies
In Vivo Experimental Designs
In vivo studies are crucial for understanding the integrated physiological effects of DSIP and N-Tyr-DSIP in a complete, living organism. Various animal models have been employed to observe the systemic and behavioral outcomes of peptide administration.
Mammalian Models (Rodents, Lagomorphs, Canines)
A variety of mammalian species have served as foundational models in DSIP research, each offering unique advantages for studying specific biological questions.
Rodents (Rats and Mice): Rats and mice are the most extensively used models due to their genetic tractability, well-characterized physiology, and the availability of established behavioral tests. Studies in rats have shown that DSIP can increase the duration of sleep and may play a role in endocrine regulation. nih.gov In mouse models of insomnia, a fusion peptide of DSIP demonstrated an ability to modulate neurotransmitters like 5-HT, glutamate (B1630785), dopamine (B1211576), and melatonin (B1676174), suggesting a mechanism for its sleep-promoting effects. frontiersin.orgnih.gov Furthermore, research in SHR (Spontaneously Hypertensive Rats) mice indicated that long-term DSIP administration could decrease the incidence of spontaneous tumors and increase maximum lifespan. researchgate.netnih.gov
Lagomorphs (Rabbits): Rabbits hold a historically significant place in DSIP research, as the peptide was first isolated from the cerebral venous blood of rabbits that were induced into a state of slow-wave sleep. nih.gov This initial discovery highlighted the role of humoral factors in sleep regulation.
Canines (Dogs): Dog models have been instrumental in studying the pharmacokinetics of these peptides, particularly their ability to cross the blood-brain barrier (BBB). Research has demonstrated that N-Tyr-DSIP can cross the blood-cerebrospinal fluid (CSF) barrier in dogs. the-scientist.com
Interactive Table: Summary of Findings in Mammalian Models
| Model Organism | Key Research Area | Selected Findings |
|---|---|---|
| Rats | Sleep Regulation & Neuroprotection | Increased sleep duration; Accelerated recovery of motor functions after focal stroke. mdpi.com |
| Mice | Sleep and Neurotransmitter Modulation | Restored neurotransmitter imbalances (5-HT, dopamine, melatonin) in insomnia models; Decreased spontaneous tumor incidence with long-term administration. frontiersin.orgnih.govresearchgate.netnih.gov |
| Rabbits | Discovery and Sleep Induction | Original source for the isolation of DSIP; Demonstrated induction of delta-sleep. nih.gov |
| Dogs | Pharmacokinetics (BBB Permeability) | Showed that N-Tyr-DSIP crosses the blood-CSF barrier. the-scientist.com |
| Cats | Sleep Architecture | Subcutaneous injection of DSIP was found to significantly increase deep-slow-wave sleep. nih.gov |
Transgenic and Optogenetically Modified Animal Models
While standard mammalian models have provided a wealth of information, advanced genetic models offer the potential for more precise investigation into the neural circuits and molecular pathways modulated by DSIP and N-Tyr-DSIP.
Transgenic Models: These models involve the insertion, deletion, or modification of specific genes. In the context of DSIP research, a transgenic mouse model could be developed to overexpress or knock out the precursor gene for DSIP. This would allow researchers to study the long-term consequences of peptide abundance or deficiency on sleep architecture, stress response, and other physiological processes. While transgenic mice are used extensively in neuroscience, for instance, to model Alzheimer's disease and study associated sleep disturbances, specific transgenic lines created for DSIP research are not prominently documented in recent literature. frontiersin.org
Optogenetic Models: Optogenetics is a cutting-edge technique that uses light to control the activity of genetically modified neurons. By expressing light-sensitive proteins in specific neuronal populations, researchers can activate or inhibit these cells with high temporal and spatial precision. This methodology could be applied to map the precise neural circuits through which DSIP exerts its effects. For example, by observing how optogenetic stimulation of DSIP-receptive neurons influences sleep-wake cycles, investigators could pinpoint the peptide's direct targets in the brain. The application of optogenetics specifically to DSIP research is an emerging area with significant future potential.
Effects of Administration Routes as Methodological Variables
The method by which DSIP or its analogues are administered is a critical methodological variable that can significantly influence experimental outcomes. The choice of administration route determines the peptide's bioavailability, distribution, and ability to reach its target sites, particularly within the central nervous system (CNS).
Central Administration: Direct administration into the CNS, such as via intracerebroventricular (into the brain's ventricles) or intracisternal (into the cisterna magna) injections, bypasses the blood-brain barrier. This route ensures that the peptide reaches central targets and is often used to confirm a CNS-mediated effect.
Peripheral Administration: Routes such as subcutaneous (under the skin), intramuscular, or intravenous injections are less invasive but require the peptide to cross the BBB to exert central effects. optimalcircadianhealth.comswolverine.com Studies have shown that N-Tyr-DSIP can cross the rat BBB and dog blood-CSF barrier through a non-competitive mechanism after peripheral injection. the-scientist.com The effectiveness of peripheral routes supports the hypothesis that DSIP can act as a humoral sleep-regulating factor. nih.gov
Intranasal Administration: This route offers a non-invasive method to potentially bypass the BBB and deliver peptides directly to the CNS. Research in rats has shown that intranasal administration of DSIP can lead to accelerated recovery of motor functions after a stroke. mdpi.com
The observed effects can differ markedly based on the delivery method. For instance, some studies have shown that centrally administered DSIP produces clear antinociceptive (pain-reducing) effects, whereas administration into the spinal canal (intrathecal) does not, indicating that the peptide acts at a supraspinal level for this particular function.
In Vitro and Ex Vivo Systems
To investigate the cellular and molecular mechanisms of DSIP and N-Tyr-DSIP, researchers employ simplified, controlled experimental systems that isolate specific cells or tissues from the complex environment of a whole organism.
Cellular Monolayer Models (e.g., Caco-2, Blood-Brain Barrier Cells)
Cellular monolayers are a key in vitro tool for studying the transport of substances across biological barriers.
Caco-2 Cells: The Caco-2 cell line, derived from human epithelial colorectal adenocarcinoma, is a well-established model for the intestinal barrier. nih.gov When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the epithelium of the small intestine. nih.gov Caco-2 permeability assays are the standard method to predict a drug's oral absorption and to determine if a compound is a substrate for efflux transporters. nih.govspmed.kr The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across this monolayer. spmed.kr
Blood-Brain Barrier (BBB) Models: In vitro models of the BBB are essential for assessing the ability of compounds to enter the central nervous system. mdpi.com These models typically consist of a monolayer of brain capillary endothelial cells, often co-cultured with other cell types like astrocytes and pericytes to better replicate the in vivo environment. mdpi.com These models are used to screen new drug molecules and study the mechanisms of transport across the BBB. the-scientist.com
Isolated Organ and Tissue Preparations
Ex vivo studies using isolated organs or tissues allow for the investigation of DSIP's effects in a more complex, multi-cellular environment than cell culture, but without the systemic variables of a whole animal. A notable example is the use of isolated rat pineal glands. Research has shown that DSIP can modulate the adrenergic stimulation of N-acetyltransferase (NAT) activity in cultured pineal glands. nih.gov Specifically, DSIP was found to enhance NAT activity induced by norepinephrine (B1679862), an effect that was blocked by an alpha-1 adrenergic receptor antagonist. nih.gov This suggests that DSIP interacts with adrenergic signaling pathways, which may be one of the mechanisms underlying its broader physiological effects. nih.govnih.gov
Interactive Table: Findings from In Vitro Studies on Rat Pineal Gland
| Preparation | Agonist | DSIP Concentration | Observed Effect on NAT Activity |
|---|---|---|---|
| Cultured Rat Pineal Glands | Isoproterenol | 6, 150, 300 nM | Attenuated the stimulation of the enzyme. nih.gov |
| Cultured Rat Pineal Glands | Isoproterenol + Phenylephrine | 150 nM | Effectively reduced the stimulation induced by the drug combination. nih.gov |
| Cultured Rat Pineal Glands | Norepinephrine | 20 - 300 nM | Significantly enhanced the induced NAT activity. nih.gov |
Analytical and Biophysical Characterization Techniques
A variety of analytical and biophysical methods have been employed to purify, identify, and quantify DSIP and N-Tyr-DSIP, as well as to understand their structural and functional characteristics.
Mass Spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful tool for the analysis of neuropeptides like N-Tyr-DSIP. This technique allows for the precise determination of the molecular weight of the peptide, which can confirm its identity and purity. In a typical MALDI-TOF analysis, the peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser beam irradiates the sample, causing the desorption and ionization of the peptide molecules. The ionized peptides are then accelerated in an electric field and their time-of-flight to a detector is measured. This time is proportional to the mass-to-charge ratio of the ions, allowing for the determination of the peptide's molecular mass with high accuracy. While direct studies detailing the MALDI-TOF analysis of N-Tyr-DSIP are not prevalent, the methodology is standard for neuropeptide characterization and would be applicable for confirming the successful synthesis and purity of N-Tyr-DSIP. nih.govnih.gov
Edman Degradation Sequencing is a classic method for determining the amino acid sequence of a peptide. nih.govmdpi.combiorxiv.orgnih.gov This stepwise process involves the reaction of the N-terminal amino acid with phenyl isothiocyanate (PITC), followed by cleavage of this derivatized amino acid. The resulting phenylthiohydantoin (PTH)-amino acid is then identified by chromatography. nih.govmdpi.combiorxiv.orgnih.gov This cycle is repeated to determine the sequence of the subsequent amino acids. For N-Tyr-DSIP, Edman degradation would confirm the addition of the tyrosine residue at the N-terminus and verify the integrity of the subsequent DSIP sequence (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu). Given that Edman degradation proceeds from the N-terminus, it is an ideal method to confirm the structure of N-terminally modified peptides like N-Tyr-DSIP. nih.govmdpi.com A combination of Edman degradation and mass spectrometry can provide a comprehensive structural characterization of the peptide. biologists.com
Table 1: Application of Mass Spectrometry and Edman Degradation to N-Tyr-DSIP
| Technique | Application to N-Tyr-DSIP | Information Yielded | Key Considerations |
| MALDI-TOF MS | Confirmation of molecular weight. | Precise mass of the peptide, confirming the addition of the N-terminal tyrosine and overall integrity. | Sample purity is important for clear spectra. |
| Edman Degradation | Sequential determination of amino acid sequence. | Confirms the N-terminal tyrosine and the subsequent amino acid sequence of the DSIP peptide. | Will not work if the N-terminus is chemically blocked. nih.gov |
Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of antigens, such as neuropeptides, in biological fluids. nih.gov A key component of RIA is a radiolabeled version of the antigen, which competes with the unlabeled antigen in the sample for binding to a specific antibody. In the context of DSIP research, the development of a reliable RIA was crucial for its detection in tissues and plasma.
A significant challenge in developing an RIA for DSIP is that the native peptide is not easily iodinated for radiolabeling. To overcome this, N-Tyr-DSIP was specifically synthesized to serve as a tracer in radioimmunoassays for DSIP . nih.gov The addition of the tyrosine residue provides a site for iodination (typically with ¹²⁵I) without altering the peptide's immunoreactivity. Studies have shown that the dose-response curve for N-Tyr-DSIP is parallel to that of DSIP, indicating that the antibody recognizes both peptides similarly, a prerequisite for a valid competitive assay. nih.gov
Using this N-Tyr-DSIP-based RIA, researchers have been able to detect and quantify DSIP-like immunoreactivity in various biological samples, including rat brain and human plasma. nih.govspringernature.com These assays have revealed that DSIP-like material can exist in both a "free" form and a "large" fraction, suggesting that it may bind to proteins in the blood. springernature.com
Table 2: Role of N-Tyr-DSIP in Radioimmunoassays for DSIP
| Component | Description | Function in DSIP RIA | Reference |
| N-Tyr-DSIP | DSIP with a tyrosine residue added to the N-terminus. | Serves as the precursor for the radiolabeled tracer ([¹²⁵I]N-Tyr-DSIP) due to the ease of iodinating the tyrosine residue. | nih.gov |
| Antibody | Generated against synthetic DSIP. | Binds specifically to both DSIP and the [¹²⁵I]N-Tyr-DSIP tracer. | nih.gov |
| Sample | Biological fluid (e.g., plasma, brain extract). | Contains the unknown amount of endogenous DSIP to be measured. | nih.govspringernature.com |
Chromatographic techniques are fundamental for the purification and analysis of peptides like DSIP and N-Tyr-DSIP from complex biological mixtures or synthetic preparations.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is the standard method for peptide purification. nih.govbionavis.comoup.comfrontiersin.org In RP-HPLC, peptides are separated based on their hydrophobicity. The sample is passed through a column containing a nonpolar stationary phase (e.g., C18 silica), and a polar mobile phase is used for elution. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, peptides are eluted in order of increasing hydrophobicity. This technique has been successfully used to purify DSIP-like material from biological extracts. For instance, after initial separation steps, a free DSIP-like immunoreactive form was shown to co-elute with synthetic DSIP on a microBondapak C18 HPLC column. nih.gov
Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size. oup.com The sample is passed through a column packed with porous beads. Larger molecules that cannot enter the pores are excluded and elute first, while smaller molecules that can enter the pores have a longer path and elute later. This method has been instrumental in studying the different forms of DSIP in biological samples. For example, gel filtration on Sephadex columns was used to separate a "large" protein-bound form of DSIP-like immunoreactivity from a smaller "free" form in human plasma and ovine pineal glands. springernature.comnih.gov
Table 3: Chromatographic Techniques in DSIP Research
| Technique | Principle of Separation | Application in DSIP/N-Tyr-DSIP Studies | Key Findings |
| Reversed-Phase HPLC | Hydrophobicity | Purification and identification of DSIP from biological extracts. | Confirmed that a purified DSIP-like material co-elutes with synthetic DSIP. nih.gov |
| Gel Filtration | Molecular size | Separation of different molecular weight forms of DSIP-like material. | Revealed the existence of both a high molecular weight (protein-bound) and a low molecular weight (free) form of DSIP. springernature.comnih.gov |
To investigate the primary proposed function of DSIP and its analogues—the induction of sleep—electrophysiological monitoring techniques are essential.
Polysomnography (PSG) is the gold standard for sleep studies and involves the recording of multiple physiological parameters during sleep, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG). While comprehensive PSG studies on N-Tyr-DSIP are limited, studies on DSIP and other analogues have utilized these methods to assess effects on sleep architecture.
EEG Spectral Analysis provides a more detailed, quantitative analysis of the EEG signal by decomposing it into its constituent frequency bands (e.g., delta, theta, alpha, beta). This allows researchers to measure the power within each frequency band, offering insights into sleep intensity and depth. Several studies have used EEG spectral analysis to evaluate the effects of DSIP and its analogues in rats.
Administration of DSIP has been shown to increase the power of delta waves (1-4 Hz), which are characteristic of slow-wave sleep. nih.govoup.combohrium.com
In one study, DSIP significantly enhanced delta wave activity, with a statistically significant increase in power observed at multiple time points over a 12-hour recording period following administration. nih.govoup.com
Another study found that a more brain-penetrant analogue of DSIP, [D-Ala4]DSIP-NH2, resulted in a significantly greater increase in delta wave activity compared to the parent DSIP molecule. oup.com This analogue also produced a significant amount of theta activity (6-9 Hz). oup.com
These findings from EEG spectral analysis provide objective evidence for the sleep-modulating effects of DSIP and its analogues.
Table 4: Findings from EEG Spectral Analysis of DSIP and Analogues in Rats
| Peptide | Dosage | Key Findings in EEG Power Spectra | Reference |
| DSIP | 1 mg/kg, i.p. | Increased frequency of high-amplitude EEG bursts in the 1-9 Hz range; significantly enhanced delta wave power. | nih.govoup.com |
| [D-Ala4]DSIP-NH2 | Not specified | Significantly more delta wave activity than DSIP; significant increase in theta activity. | oup.com |
| DSIP | Not specified | Significantly increased EEG output in the delta range compared to controls. | oup.com |
Molecular biology techniques are used to investigate how DSIP and its analogues might influence cellular processes at the genetic level. While the gene encoding DSIP has not been definitively identified, making direct analysis of its expression challenging, studies can focus on the effects of these peptides on the expression of other genes. nih.gov
Neuropeptides are known to modulate a variety of biological effects, including gene expression. frontiersin.org This regulation can occur through the activation of cell surface receptors, which in turn trigger intracellular signaling cascades that can alter the transcription of specific genes. For instance, neuropeptides can influence the expression of genes encoding other neuropeptides, hormones, or molecules involved in inflammatory and immune responses. mdpi.comnih.govnih.gov
A notable area of research for DSIP has been its interaction with the immune system. One study investigated the short-term effects of DSIP on the lymphokine system in rats. The findings demonstrated that DSIP administration led to significant changes in the levels of several immune-related molecules:
A significant decrease in Interleukin-3 (IL-3) and Colony-Stimulating Factor (CSF) levels.
A significant decrease in Interleukin-2 (IL-2) levels and the number of IL-2 receptors.
An initial decrease followed by an increase in Interleukin-1 (IL-1) levels. nih.govyoutube.com
These rapid and potent effects on lymphokine levels strongly suggest that DSIP can modulate the gene expression of these cytokines and their receptors. nih.govyoutube.com Although the study measured protein levels, these changes are typically preceded by alterations in the transcription of the corresponding genes. Therefore, techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq) could be employed in future studies to directly measure the changes in mRNA levels of these and other target genes following exposure to DSIP or N-Tyr-DSIP.
Computational and Systems Biology Approaches
Computational and systems biology approaches offer powerful in silico methods to study neuropeptides like DSIP and N-Tyr-DSIP, complementing experimental research by providing insights into their structure, function, and interactions. bohrium.com
Molecular Modeling and Dynamics: These computational techniques are used to predict and analyze the three-dimensional structure of peptides and their interactions with other molecules, such as receptors. nih.govnih.govspringernature.com
Molecular Modeling can generate 3D structures of N-Tyr-DSIP based on its amino acid sequence. This allows for the visualization of its shape, size, and surface properties.
In Silico Prediction of Peptide-Receptor Interactions: A major challenge in neuropeptide research is identifying their cognate receptors. Computational tools have been developed to predict these interactions. bionavis.comresearchgate.netmdpi.com Machine learning algorithms, for example, can be trained on known peptide-receptor pairs to predict novel interactions. nih.gov Such an approach could be applied to screen potential G protein-coupled receptors (GPCRs) for their likelihood of binding to DSIP or N-Tyr-DSIP, thus guiding experimental validation studies. biorxiv.org
Neuropeptide Databases and Bioinformatics Tools: The field of neuropeptidomics has been greatly advanced by the development of specialized databases and bioinformatics tools. oup.com
Databases such as NeuroPep and NeuroPedia serve as repositories for neuropeptide sequences, structures, and functions, facilitating large-scale analysis. oup.comoup.com
Bioinformatics tools can be used to identify potential neuropeptide-encoding genes, predict cleavage sites from precursor proteins, and analyze mass spectrometry data to identify novel neuropeptides. nih.govnih.gov
Systems Biology Approaches: Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov In the context of neuropeptides, this involves mapping the complex signaling networks they participate in. biorxiv.orgoup.comnih.govbiorxiv.orgnih.gov By integrating experimental data (e.g., from proteomics, transcriptomics) with computational models, researchers can build a more comprehensive picture of how neuropeptides like DSIP regulate physiological processes, such as the sleep-wake cycle or immune responses. biorxiv.orgbiorxiv.org For example, a systems biology approach could model how DSIP's influence on various neurotransmitter and cytokine systems collectively contributes to its observed physiological effects. nih.govnih.govnih.gov
Integration of Multi-Omics Data (Transcriptomics, Metabolomics)
The integration of multi-omics data provides a comprehensive, system-level understanding of the biological impact of neuropeptides like Delta Sleep-inducing Peptide (DSIP) and its analog, N-Tyr-DSIP. By combining transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), researchers can bridge the gap between gene expression and physiological phenotype, revealing the intricate molecular cascades these peptides initiate. thermofisher.com This approach moves beyond studying single molecules to analyzing the complex interplay within a biological system. nih.gov
Transcriptomics in DSIP Research Transcriptomic analyses offer insights into how DSIP may regulate cellular functions by altering gene expression. Although large-scale transcriptomic studies focused specifically on DSIP are not abundant, related research points to potential genetic pathways influenced by the peptide. For example, studies on circadian biology have used comparative transcriptomics to identify potential links between sleep mechanisms and metabolic regulation, areas where DSIP is known to have an effect. peptidesciences.com By analyzing the complete set of RNA transcripts in response to DSIP or N-Tyr-DSIP administration, researchers can identify which genes are up- or down-regulated, thereby mapping the genetic networks that mediate the peptide's diverse physiological actions, from sleep modulation to stress response. peptidesciences.combiosyn.com
Metabolomics in DSIP Research Metabolomics provides a direct functional readout of cellular activity by quantifying the small-molecule metabolites present in a biological sample. mdpi.com Research into the metabolism of DSIP itself has utilized metabolomic techniques. Studies using cultured human intestinal epithelial cell monolayers have shown that DSIP is rapidly metabolized, with tryptophan identified as the major metabolite and Trp-Ala as a minor one. nih.gov This indicates that the biological activity of DSIP may be influenced by its metabolic stability and the activity of its breakdown products. By analyzing the broader metabolic fingerprint following exposure to DSIP or N-Tyr-DSIP, scientists can understand its impact on various biochemical pathways, such as energy metabolism, neurotransmitter synthesis, and oxidative stress pathways. nih.govwikipedia.org
The table below summarizes key findings from individual omics studies on DSIP and the potential insights that could be gained from their integration.
| Omics Layer | Key Findings / Focus Area | Potential Integrated Insights |
|---|---|---|
| Transcriptomics | Identifies genes and gene networks whose expression is altered by DSIP, potentially linking it to circadian rhythm regulation and stress-protective mechanisms. | Correlating DSIP-induced changes in gene expression with shifts in metabolic pathways could reveal the complete mechanism of action. For example, upregulation of genes involved in antioxidant defense could be linked to a decrease in metabolites associated with oxidative stress. This would provide a holistic view of DSIP's stress-limiting effects. |
| Metabolomics | Characterizes the metabolic fate of DSIP (e.g., degradation into Tryptophan) and its influence on the broader metabolic profile, including pathways related to neurotransmitters and cellular energy. nih.gov |
Machine Learning for Biological Pathway Discovery
Machine learning (ML) and other artificial intelligence (AI) approaches are becoming indispensable for navigating the complexity of biological data generated from omics studies. nih.gov In the context of neuropeptides like DSIP and N-Tyr-DSIP, ML algorithms can identify subtle patterns and relationships in large datasets that are not apparent through traditional statistical methods, thereby accelerating the discovery of novel biological pathways. journalofstem.net
The application of ML in neuropeptide research involves training models on existing biological data to predict functions, identify precursors, or discover novel pathways. mdpi.comceur-ws.org For instance, algorithms such as Support Vector Machines (SVM), Random Forests, and deep learning networks like Convolutional Neural Networks (CNNs) can be trained on transcriptomic, proteomic, or metabolomic data to classify peptides or predict their involvement in specific physiological processes. journalofstem.netceur-ws.org
For DSIP and N-Tyr-DSIP, whose full mechanisms of action are still not completely understood, ML offers a powerful tool for hypothesis generation. nih.gov By integrating multi-omics data as input, a machine learning model could predict which signaling pathways are most likely affected by the peptide. For example, an algorithm could analyze gene expression and metabolite concentration changes simultaneously to predict DSIP's influence on pathways related to neuroinflammation, endocrine regulation, or cellular repair, which are areas where it is suggested to have an effect. peptidesciences.comyoutube.com This computational approach can efficiently narrow down the most promising avenues for subsequent experimental validation. nih.gov
The following conceptual table outlines how different machine learning models could be applied to DSIP and N-Tyr-DSIP research to discover novel biological pathways.
| Machine Learning Model | Potential Input Data Type | Potential Application in DSIP/N-Tyr-DSIP Pathway Discovery |
|---|---|---|
| Ensemble Learning (e.g., Random Forest) | Transcriptomic data (gene expression levels); Metabolomic data (metabolite concentrations). | To identify the most significant genes and metabolites that are altered by DSIP and predict its involvement in complex conditions like chronic pain or metabolic syndrome. peptidesciences.commdpi.com |
| Deep Learning (e.g., CNNs, TCNs) | Amino acid sequence data combined with functional assay results from various DSIP analogs. | To predict the functional consequences of modifications to the DSIP sequence (like N-Tyr-DSIP) and identify key structural motifs responsible for activating specific neuroendocrine or stress-response pathways. journalofstem.net |
| Support Vector Machines (SVM) | Proteomic data (protein expression levels) post-DSIP administration. | To classify cellular responses and identify protein interaction networks central to DSIP's modulatory effects on the central nervous system and peripheral organs. ceur-ws.org |
Challenges, Discrepancies, and Future Research Directions
Reconciliation of Conflicting Data on Physiological Roles and Mechanismsnih.govnih.govnih.gov
A significant hurdle in understanding DSIP is the considerable volume of contradictory data regarding its fundamental effects, particularly on sleep. While initially named for its ability to induce slow-wave sleep (SWS), subsequent studies have produced inconsistent results, with some failing to replicate the original findings. stardustpeptides.comscience.gov The peptide's effects appear to be highly dependent on a variety of factors, leading to a complex and often confusing body of evidence. For instance, some research indicates that DSIP promotes SWS while suppressing paradoxical (REM) sleep, whereas other reports suggest it may cause a brief period of arousal in the first hour after administration, followed by sedation. nih.govnih.govbiotechpeptides.com These discrepancies extend beyond sleep to other physiological processes, including stress response, locomotor activity, and hormonal regulation. nih.govwikipedia.org
One of the most prominent sources of conflicting data is the variation in responses observed across different species. The effect of DSIP is not uniform, suggesting that its physiological role may be tailored to the specific neurobiology of each animal model.
Rabbits, Rats, Mice, and Humans: In these species, DSIP administration has been primarily associated with the induction and enhancement of delta-sleep (slow-wave sleep). nih.govbiosyn.com
Cats: In contrast, the administration of DSIP to cats results in a more pronounced effect on REM sleep rather than delta-sleep. nih.govbiosyn.comkarger.com
This species-specificity complicates the extrapolation of findings from animal models to humans and underscores the need for careful consideration of the chosen experimental model when interpreting results.
Table 1: Observed Species-Specific Effects of DSIP
| Species | Primary Observed Effect on Sleep | Citation |
|---|---|---|
| Rabbits | Induction and enhancement of delta-wave (slow-wave) sleep. | nih.govpaulinamedicalclinic.com |
| Rats | Induction and enhancement of delta-wave (slow-wave) sleep. | nih.govnih.gov |
| Mice | Induction and enhancement of delta-wave (slow-wave) sleep. | nih.gov |
| Humans | Normalizing influence on disturbed sleep; increased sleep duration. | nih.govnih.gov |
| Cats | Predominant effect on REM sleep. | nih.govbiosyn.comkarger.com |
The method by which DSIP is administered has a profound impact on its observed physiological effects. This includes the route of administration and the dose-response relationship, which is notably unconventional.
Route of Administration: The effects of DSIP differ significantly depending on whether it is administered intravenously (IV), directly into the cerebral ventricles (intraventricular or ICV), or intranasally. karger.comresearchgate.net For example, ICV infusion in rabbits was the method used in the initial discovery to induce delta EEG activity. nih.govnih.gov Later studies in humans showed that IV administration could improve sleep quality in insomniacs, though with a delayed onset. nih.gov More recent research has explored intranasal administration, which may facilitate direct nose-to-brain pathways and produce different effects compared to systemic IV injection. researchgate.netsemanticscholar.org
Dose-Response Relationship: DSIP does not exhibit a typical linear dose-response curve. Instead, it often follows a U-shaped or bell-shaped curve, where optimal effects are observed at a specific dose, with lower or higher doses being less effective. nih.govpaulinamedicalclinic.com The optimal dose for inducing delta-waves was found to be different for ICV versus IV injections, further highlighting the complexity of its action. paulinamedicalclinic.com
Table 2: Influence of Administration Factors on DSIP Effects
| Factor | Observation | Implication | Citation |
|---|---|---|---|
| Route | Effects differ between intravenous (IV), intraventricular (ICV), and intranasal (IN) routes. | The blood-brain barrier and initial sites of action heavily influence outcomes. Direct brain application (ICV) may have more pronounced central effects. | karger.comresearchgate.netnih.gov |
| Dose | Exhibits a non-linear, U-shaped (or bell-shaped) dose-response curve. | There is an optimal dose for effect; increasing the dose beyond this point does not increase efficacy and may reduce it. | nih.govpaulinamedicalclinic.com |
| Timing | Effects can be time-dependent, with some studies noting a delay in sleep-promoting action after administration. | The peptide may initiate a cascade of physiological events rather than acting as a direct sedative. | nih.gov |
Elucidation of Unidentified Endogenous Mechanisms
A fundamental challenge in DSIP research is the incomplete understanding of its natural, endogenous role. Key pieces of the puzzle, including its origin and specific receptors, remain missing, which has led some researchers to question whether DSIP is a hormone or if another DSIP-like molecule is responsible for the observed activities. nih.govscience.gov
The precise location and mechanism of endogenous DSIP synthesis are unknown. wikipedia.org Despite the identification of its amino acid sequence in 1977, the gene encoding for DSIP or a larger precursor protein has not been found in rabbits or other species. nih.govscience.govwikipedia.org This is a significant gap in knowledge, as it prevents the use of genetic tools to study its function.
Several hypotheses exist:
Precursor Molecule: It has been suggested that DSIP may be synthesized as part of a larger precursor molecule and is cleaved to its active form. However, this precursor has not been identified. wikipedia.org
Bacterial Origin: A BLAST search revealed that the DSIP sequence aligns with a protein from a hypothetical bacterium, which has led to the speculative idea of a bacterial origin, though this remains unproven. wikipedia.org
Presence in Other Proteins: The DSIP sequence is present within larger human proteins, such as the Jumonji domain-containing protein 1B, but it is not known if the nonapeptide is ever cleaved from these proteins to act as a separate signaling molecule. biosyn.com
There is no single, specific receptor that has been definitively identified for DSIP. science.govwikipedia.org The peptide appears to exert its wide range of effects by modulating various neurotransmitter and receptor systems, rather than acting on a dedicated receptor of its own. This lack of a specific target complicates mechanistic studies.
Research points to several potential indirect mechanisms of action:
Adrenergic System: DSIP may modulate the α1-adrenergic receptor's response to agonists. wikipedia.orgnih.gov
NMDA Receptors: Some actions of DSIP in the brain may be mediated by NMDA receptors. wikipedia.org
Opioid System: DSIP does not appear to bind directly to opioid receptors but may act indirectly by stimulating the release of Met-enkephalin. researchgate.net
Mitochondrial Respiration: DSIP has been shown to enhance the efficiency of oxidative phosphorylation in rat mitochondria, suggesting a role in cellular energy metabolism and antioxidant defense. wikipedia.orgnih.gov
Investigation of DSIP and N-Tyr-DSIP as Biomarkers
Given its presence in various body fluids and its association with physiological and pathological states, there is interest in exploring DSIP's potential as a biomarker. DSIP-like immunoreactivity has been detected in plasma, cerebrospinal fluid (CSF), and human milk. nih.govwikipedia.org
Major Depressive Disorder (MDD): Studies have found that levels of DSIP may be altered in patients with MDD, suggesting it could be a potential biomarker for the condition or for assessing treatment response. wikipedia.orgbiosyn.com
Aging: A DSIP-containing preparation was shown to affect biomarkers of aging in a study on mice, where it slowed the age-related decline of certain functions and decreased the frequency of chromosome aberrations. nih.gov
Stroke Recovery: DSIP has been evaluated for its potential to predict motor function recovery following a stroke. mdpi.com
The analog N-Tyr-DSIP has been instrumental in this area, primarily as a research tool. To study how DSIP crosses the blood-brain barrier (BBB)—a critical characteristic for any centrally-acting compound or biomarker—a radiolabeled version, [125I]N-Tyr-DSIP, was developed. Studies using this analog demonstrated that the peptide does cross the BBB in rats, apparently through a non-competitive mechanism. nih.gov This work is foundational for understanding how peripheral levels of DSIP might reflect central nervous system processes, a key consideration for its use as a biomarker for neurological or psychiatric conditions.
Correlations with Neuropsychiatric Disorder Severity
Research into the association between delta sleep-inducing peptide (DSIP) and its analogs, such as N-Tyr-DSIP, and neuropsychiatric disorders has revealed several correlations, although studies specifically detailing a linear relationship with disease severity are still emerging. Analysis of cerebrospinal fluid in individuals suffering from major depression has indicated decreased levels of DSIP compared to control subjects peptidesciences.com. This suggests a potential role for the peptide in the pathophysiology of depressive disorders.
Further associations have been identified in other conditions. For instance, low plasma concentrations of DSIP have been observed in patients with Cushing's syndrome wikipedia.org. In patients with Alzheimer's disease, levels of DSIP have been found to be slightly elevated, though a causal link has not been established wikipedia.org. In animal models designed to mimic schizophrenia-like conditions, DSIP has been shown to act as an adaptogen, helping to normalize brain metabolism following long-term amphetamine treatment mdpi.com. These findings point towards a complex role for DSIP in various neuropsychiatric conditions. However, a significant area for future research remains the quantitative correlation of N-Tyr-DSIP concentrations with validated clinical measures of disorder severity, such as the Hamilton Depression Rating Scale (HAM-D) or the Positive and Negative Syndrome Scale (PANSS) for schizophrenia, which are used to evaluate other neuropeptides nih.govmdpi.com.
| Neuropsychiatric Disorder | Observed Correlation with DSIP/DSIP-like material | Source |
|---|---|---|
| Major Depressive Disorder | Decreased levels in cerebrospinal fluid. | peptidesciences.com |
| Cushing's Syndrome | Low plasma concentrations. | wikipedia.org |
| Alzheimer's Disease | Slightly elevated levels observed. | wikipedia.org |
| Schizophrenia (animal model) | Acts as an adaptogen, normalizing brain metabolism. | mdpi.com |
Validation Methodologies for Diagnostic Potential
For N-Tyr-DSIP to be considered a viable diagnostic biomarker, it must undergo rigorous validation using established scientific methodologies. This process ensures the accuracy, reliability, and clinical utility of the biomarker. The validation pathway typically involves several stages, from initial discovery to clinical application.
Discovery and Identification: The initial discovery of potential peptide biomarkers often employs untargeted high-throughput screening methods. nih.gov Mass spectrometry (MS)-based peptidomics is a powerful tool for this purpose, allowing for the comprehensive analysis of peptides in a biological sample without prior selection. nih.govnih.gov This approach can identify novel peptides or changes in the levels of known peptides, like N-Tyr-DSIP, that are associated with a specific disease state.
Targeted Quantification and Validation: Once a candidate biomarker is identified, the next step is to develop a targeted assay for precise and reproducible quantification across a larger number of samples. nih.gov
Targeted Mass Spectrometry: Techniques such as Multiple Reaction Monitoring (MRM-MS) or Parallel Reaction Monitoring (PRM-MS) offer high sensitivity and specificity for quantifying specific peptides, even those present in low abundance in complex biofluids. nih.gov
Immunoassays: Assays like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are also standard methods for validation. nih.gov A highly specific radioimmunoassay has been used to measure DSIP-like material in rat brain tissue, demonstrating the applicability of this method. nih.gov These assays rely on specific antibodies that bind to the target peptide.
Assessing Diagnostic Accuracy: The clinical performance of a potential diagnostic test must be thoroughly evaluated. The Quality Assessment of Diagnostic Accuracy Studies (QUADAS) tool provides a systematic framework for evaluating the quality of such studies, helping to identify potential sources of bias. nih.gov The validation process also involves assessing the psychometric properties of the diagnostic tool, as exemplified by the validation of the Diagnostic Assessment Research Tool (DART), to ensure its reliability and validity in clinical practice. researchgate.net This comprehensive validation is essential before N-Tyr-DSIP could be implemented as a reliable diagnostic marker in a clinical setting.
Design and Development of Novel Analogs with Enhanced Biological Activity
A significant challenge in the therapeutic application of native neuropeptides is their inherent instability. DSIP, for example, has a very short in vitro half-life of about 15 minutes due to rapid degradation by enzymes like aminopeptidases. particlepeptides.com This poor biostability necessitates the design and development of novel analogs with improved pharmacokinetic profiles and enhanced biological activity.
The addition of a tyrosine residue to the N-terminus to create N-Tyr-DSIP was initially a strategic modification to allow for radio-iodination ([¹²⁵I]N-Tyr-DSIP), facilitating studies on its passage across the blood-brain barrier. nih.gov Researchers have since explored other modifications to improve stability and function. One key strategy involves the substitution of the naturally occurring L-amino acids with their D-enantiomer counterparts at specific positions. D-amino acids are resistant to degradation by proteases, thereby increasing the peptide's half-life. For instance, the analog (D-Ala-2) DSIP was found to augment slow-wave and paradoxical sleep, demonstrating enhanced hypnogenic effects. researchgate.net
Another approach is phosphorylation. The phosphorylated analog 2nMP-DSIP was shown to significantly enhance norepinephrine-induced N-acetyltransferase (NAT) activity, suggesting a modulation of the alpha 1-adrenergic receptor. nih.gov Studies comparing the degradation of DSIP with its analogs, such as ¹²⁵I-N-Tyr-DSIP and the phosphorylated analog ¹²⁵I-N-Tyr-P-DSIP, revealed that the analogs exhibit slower degradation and form complexes in the blood, leading to longer persistence. nih.gov While native DSIP often showed no statistically significant effect on sleep in some studies, analogs like [NMeAla2]DSIP and [Pro2]DSIP produced a pronounced sleep-inducing effect. researchgate.net These findings underscore the value of designing analogs to overcome the limitations of the native peptide and achieve more consistent and potent biological effects.
| Analog Name | Modification Strategy | Observed Enhanced/Modified Biological Activity | Source |
|---|---|---|---|
| N-Tyr-DSIP | N-terminal addition of Tyrosine | Enables radio-iodination for research; crosses the blood-brain barrier. | nih.gov |
| 2nMP-DSIP (phosphorylated analog) | Phosphorylation | Enhanced modulation of the alpha 1-adrenergic receptor response. | nih.gov |
| (D-Ala-2) DSIP | Substitution with D-amino acid | Augmented slow-wave and paradoxical sleep. | researchgate.net |
| (D-Val-2) DSIP | Substitution with D-amino acid | Augmented sleep during specific time periods. | researchgate.net |
| [NMeAla2]DSIP | N-methylation | Pronounced sleep-inducing effect, increasing slow-wave sleep. | researchgate.net |
| [Pro2]DSIP | Proline substitution | Pronounced sleep-inducing effect, increasing slow-wave sleep. | researchgate.net |
Integration of DSIP and N-Tyr-DSIP Research within Broader Neuropeptide Science
The study of DSIP and its analog N-Tyr-DSIP is intrinsically linked to the broader field of neuropeptide science, reflecting both the common challenges and the expansive functional scope that characterize these signaling molecules. Although DSIP is sometimes referred to as an "unresolved riddle" because its precursor gene and specific receptor remain unknown, its research trajectory aligns with major themes in neuroscience. particlepeptides.comnih.gov
DSIP's integration into neuroendocrine and neurotransmitter systems is a key area of study. It has been found to co-localize in the pituitary and pancreas with numerous other critical peptide and non-peptide mediators, including adrenocorticotrophic hormone (ACTH), melanin-concentrating hormone (MCH), and glucagon. particlepeptides.com This co-localization suggests that DSIP is part of complex, integrated regulatory networks, a hallmark of neuropeptide function. Furthermore, its biological actions may be mediated through interactions with fundamental signaling pathways, such as NMDA receptors and alpha 1-adrenergic receptors, placing it at the crossroads of major neurotransmitter systems. particlepeptides.comnih.gov
The multifunctional nature of DSIP is also characteristic of many neuropeptides. Beyond its namesake sleep-inducing properties, it has been implicated in a wide array of physiological processes, including stress protection, pain regulation, and endocrine modulation. mdpi.compeptidesciences.comnih.gov This functional diversity is a common feature of neuropeptides, which often act as neuromodulators with widespread effects rather than as classical neurotransmitters with localized actions. The challenges faced in DSIP research—such as its low in vivo stability—have driven the use of strategies common throughout peptide science, including the development of more stable synthetic analogs and the application of peptidomics to discover and characterize related molecules. nih.govparticlepeptides.comnih.gov Thus, the pursuit of understanding DSIP and N-Tyr-DSIP not only sheds light on this specific peptide but also contributes to the broader understanding of neuropeptide biology, from synthesis and signaling to their ultimate physiological roles.
Q & A
Q. What experimental models are most suitable for studying DSIP's sleep-inducing properties?
Rodent models (rats, mice) and lagomorphs (rabbits) are primary systems for studying DSIP's sleep regulation. Intraventricular or intravenous administration in rabbits reliably induces delta-wave sleep, while rodent models are preferred for analyzing circadian rhythms and stress interactions . For mechanistic studies, optogenetically modified models or transgenic animals (e.g., NMDA receptor knockouts) can isolate DSIP-specific pathways . Baseline protocols should include polysomnography, EEG monitoring, and behavioral assays to quantify sleep latency and duration.
Q. How is DSIP structurally characterized, and what methodologies validate its stability?
DSIP is a nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) with a molecular weight of ~848.8 Da. Structural validation employs mass spectrometry (MALDI-TOF) and Edman degradation sequencing . Stability assays reveal rapid degradation in vitro (t½ = 15 min) via aminopeptidase activity, necessitating protease inhibitors (e.g., bestatin) for in vitro studies . In vivo, DSIP likely binds carrier proteins (unidentified) or exists as a precursor fragment, requiring immunoprecipitation and HPLC-MS to detect intact peptide forms .
Q. What are the primary contradictions in DSIP's reported physiological roles?
Early studies emphasized DSIP's sleep induction, but subsequent research identified roles in stress response, metabolic regulation (e.g., mitochondrial oxidative phosphorylation), and muscle hypertrophy via somatostatin inhibition . Discrepancies arise from species-specific effects (e.g., humans vs. rabbits) and varying administration routes (intracerebral vs. systemic) . Researchers must contextualize findings using dose-response curves and control for diurnal DSIP fluctuations in plasma .
Advanced Research Questions
Q. How can researchers resolve conflicting data on DSIP's receptor interactions and signaling pathways?
DSIP's mechanism involves NMDA receptor modulation, α1-adrenergic receptor activation, and putative delta-opioid receptor binding . To dissect pathways:
- Use selective antagonists (e.g., MK-801 for NMDA) in electrophysiological assays.
- Employ siRNA knockdown of candidate receptors in neuronal cell lines.
- Map DSIP-GILZ interactions in the MAPK/ERK cascade via co-immunoprecipitation and phosphoproteomics . Contradictory findings in anesthesia models (e.g., tachycardia under DSIP-isoflurane) highlight the need for in vivo receptor occupancy studies .
Q. What methodologies optimize DSIP's therapeutic potential in chronic pain or metabolic disorders?
Preclinical models of neuropathic pain (e.g., sciatic nerve ligation in rats) show DSIP reduces allodynia via antioxidant effects and GABAergic modulation . For metabolic applications:
- Use hypoxia models (e.g., myocardial ischemia) to test DSIP's stabilization of oxidative phosphorylation .
- Pair DSIP with metabolomics (LC-MS) to profile ATP/ADP ratios and lactate dehydrogenase activity.
- Design peptide analogs (e.g., cyclized or D-amino acid substitutions) to enhance BBB penetration and half-life .
Q. How should clinical trials address DSIP's variable efficacy in human sleep disorders?
Human trials report mixed outcomes due to heterogeneity in insomnia subtypes and DSIP's diurnal secretion . Recommendations:
Q. What strategies mitigate DSIP's pharmacokinetic limitations in translational research?
DSIP's poor stability and BBB penetration require:
- Nanoformulations (liposomes, PEGylation) for sustained release .
- Intranasal delivery to bypass hepatic first-pass metabolism .
- Prodrug designs (e.g., tyrosine-conjugated N-Tyr-DSIP) to enhance carrier-mediated transport .
Methodological and Ethical Considerations
Q. How can researchers validate DSIP's interaction with neuroendocrine systems?
Co-localization studies (immunofluorescence) in hypothalamic-pituitary tissues identify DSIP's overlap with ACTH, MSH, and TSH . In vivo microdialysis can measure DSIP-induced cortisol suppression and LH elevation, critical for stress and reproductive studies .
Q. What ethical frameworks govern DSIP research in human subjects?
- Secure IRB approval for trials targeting sleep or pain, emphasizing DSIP's investigational status .
- Adhere to FDA/EMA guidelines for peptide therapeutics, including stability testing and impurity profiling .
- Disclose conflicts of interest if sourcing DSIP from commercial vendors, excluding non-peer-reviewed suppliers .
Emerging Research Directions
Q. Can DSIP serve as a biomarker for neuropsychiatric disorders?
Plasma DSIP levels correlate with major depressive disorder (MDD) severity and suicidality, suggesting diagnostic potential . Validate via multiplex assays (e.g., Luminex) in longitudinal cohorts, controlling for confounders like circadian disruption .
Q. What multi-omics approaches elucidate DSIP's pleiotropic effects?
Integrate transcriptomics (RNA-seq of hypothalamic nuclei) with metabolomics (untargeted LC-MS) to map DSIP's impact on stress-glycolysis axis and neuropeptide networks . Machine learning can identify DSIP-responsive gene clusters (e.g., GILZ, Raf-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
